molecular formula C13H8Cl2N2O3 B448537 N-(2,4-dichlorophenyl)-2-nitrobenzamide

N-(2,4-dichlorophenyl)-2-nitrobenzamide

Cat. No.: B448537
M. Wt: 311.12 g/mol
InChI Key: YDNSNBQUGLSJRG-UHFFFAOYSA-N
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Description

N-(2,4-Dichlorophenyl)-2-nitrobenzamide is an organic compound characterized by the presence of both nitro and amide functional groups attached to a dichlorinated benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-2-nitrobenzamide typically involves the nitration of 2,4-dichloroaniline followed by an amide formation reaction. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to form the desired amide.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be optimized using continuous flow microreactor systems. These systems enhance reaction efficiency and yield by improving mass transfer and allowing precise control over reaction parameters .

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction reactions to form corresponding amines.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used under basic conditions.

Major Products:

    Reduction: The major product is the corresponding amine.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

N-(2,4-Dichlorophenyl)-2-nitrobenzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with enzymes and proteins involved in cellular metabolism .

Comparison with Similar Compounds

  • N-(2,4-Dichlorophenyl)-2-chloroacetamide
  • 2,4-Dichlorophenylhydrazine
  • 2,4-Dichlorophenyl isocyanate

Comparison: N-(2,4-Dichlorophenyl)-2-nitrobenzamide is unique due to the presence of both nitro and amide functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H8Cl2N2O3

Molecular Weight

311.12 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-nitrobenzamide

InChI

InChI=1S/C13H8Cl2N2O3/c14-8-5-6-11(10(15)7-8)16-13(18)9-3-1-2-4-12(9)17(19)20/h1-7H,(H,16,18)

InChI Key

YDNSNBQUGLSJRG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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